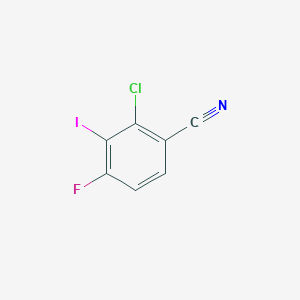

2-Chloro-4-fluoro-3-iodobenzonitrile

Description

Contextualization of Halogenated Aromatic Scaffolds in Modern Chemical Research

Halogenated aromatic scaffolds are fundamental building blocks in modern chemical research, prized for their ability to impart unique physicochemical properties to molecules. The introduction of halogen atoms onto an aromatic ring can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine, in particular, is a common feature in many pharmaceuticals due to its small size and high electronegativity, which can enhance binding affinity and block metabolic pathways. Chlorine, bromine, and iodine offer a wider range of steric and electronic properties, and their varying abilities to participate in halogen bonding and cross-coupling reactions make them invaluable tools for medicinal chemists and materials scientists. The strategic placement of different halogens on a single aromatic ring, as seen in 2-Chloro-4-fluoro-3-iodobenzonitrile, provides a rich platform for creating diverse and highly functionalized molecules.

Significance of Multisubstituted Aromatic Systems in Synthetic Strategy

The precise arrangement of multiple substituents on an aromatic ring is a cornerstone of modern synthetic strategy. keyorganics.net The ability to control the regiochemistry of these substituents allows for the fine-tuning of a molecule's electronic and steric properties, which in turn dictates its reactivity and function. keyorganics.net Multisubstituted aromatic systems are ubiquitous in a wide array of functional materials and biologically active compounds. keyorganics.net However, the synthesis of asymmetrically substituted benzenes remains a significant challenge, often requiring multi-step sequences with careful consideration of directing group effects. Compounds like this compound, with their distinct halogen atoms, offer multiple reactive sites that can be selectively addressed through various cross-coupling and substitution reactions, enabling the programmed construction of complex target molecules.

Overview of Research Challenges and Opportunities Posed by this compound

While specific research on this compound is limited, its structure presents a fascinating case study in the challenges and opportunities inherent in polyhalogenated aromatics. A significant challenge lies in the selective functionalization of the C-Cl, C-F, and C-I bonds. The carbon-iodine bond is typically the most reactive towards cross-coupling reactions, followed by the carbon-bromine and carbon-chlorine bonds, while the carbon-fluorine bond is generally the most inert. This reactivity difference provides a strategic opportunity for sequential, site-selective modifications.

Another challenge is the synthesis of the molecule itself. The introduction of three different halogens at specific positions on the benzonitrile (B105546) scaffold requires a carefully designed synthetic route. A potential starting material could be 2-chloro-4-fluoroaniline (B1295073), which can be converted to 2-chloro-4-fluorobenzonitrile (B42565) via a diazotization reaction followed by cyanation. google.com Subsequent iodination would then need to be directed to the 3-position, a feat that can be influenced by the existing chloro and fluoro substituents.

The opportunities presented by this molecule are vast. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The three different halogen atoms can be sequentially replaced using a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide range of substituents. This allows for the rapid generation of a library of complex molecules from a single, highly functionalized building block.

Table 1: Physicochemical Properties of Related Halogenated Benzonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-4-fluorobenzonitrile | 60702-69-4 | C₇H₃ClFN | 155.56 | 64-66 sigmaaldrich.com |

| 2-Chloro-3-fluoro-4-iodobenzonitrile | 1114547-55-5 | C₇H₂ClFIN | 281.45 | Not available |

| 2-Chloro-4-iodobenzonitrile | 371764-70-4 | C₇H₃ClIN | 263.46 | Not available |

| 4-Fluoro-2-iodobenzonitrile | 1031929-20-0 | C₇H₃FIN | 247.01 | Not available |

| 3-Fluoro-4-iodobenzonitrile | 887266-99-1 | C₇H₃FIN | 247.01 | 113-117 sigmaaldrich.com |

Table 2: Spectroscopic Data for Benzonitrile

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| Infrared (IR) | ~2230 | C≡N stretch |

| ¹³C NMR | ~118 | Cyano carbon |

| ¹³C NMR | ~129-133 | Aromatic carbons |

Note: This table provides general spectroscopic features for the benzonitrile functional group. The exact values for this compound will be influenced by the halogen substituents.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-3-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKOVCWDJHXVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 2 Chloro 4 Fluoro 3 Iodobenzonitrile

Reactivity of Carbon-Halogen Bonds (C-Cl, C-F, C-I) in a Polyhalogenated Context

The presence of three different halogens—iodine, chlorine, and fluorine—on the same aromatic ring makes 2-Chloro-4-fluoro-3-iodobenzonitrile a valuable substrate for sequential and site-selective functionalization. The inherent differences in carbon-halogen bond strength and polarity are the primary determinants of this selective reactivity.

The ability to modify a single position on a polyhalogenated molecule without affecting the other halogen sites is crucial for the efficient synthesis of complex molecules. The distinct electronic and steric environment of each halogen in this compound provides a platform for such selective reactions.

The functionalization of this compound is governed by key selectivity principles:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary chemoselective challenge is to target one of the three C-halogen bonds or the nitrile group. This is typically achieved by choosing reagents and conditions that exploit the unique reactivity of one specific site, such as the high reactivity of the C-I bond in metal-catalyzed cross-coupling reactions.

Regioselectivity is the preference for reaction at one position over another. For this molecule, it involves the selective substitution of the halogen at C-2 (ortho), C-3 (meta), or C-4 (para) relative to the nitrile group. This is dictated by the reaction mechanism. For instance, palladium-catalyzed cross-coupling reactions will preferentially occur at the C-I bond, defining the regioselectivity.

Ortho-Selectivity , while often referring to the functionalization of a C-H bond ortho to a directing group, can be considered here in the context of the chlorine atom's position. nih.gov The nitrile group can act as a directing group, influencing the reactivity of the adjacent C-Cl bond. nih.govnih.gov The development of methods to selectively functionalize this ortho position in the presence of the more reactive C-I bond remains a significant synthetic challenge.

The interplay between these selectivity factors can be controlled by the choice of catalyst, solvent, and coupling partner, enabling a chemodivergent approach to synthesis from a single starting material. nih.gov

The reactivity of the C-X bonds in aryl halides generally follows the order C-I > C-Br > C-Cl > C-F for many common transformations, such as oxidative addition in cross-coupling catalysis. This trend is a direct consequence of the decreasing bond dissociation energy.

| Bond Type | Position Relative to -CN | General Reactivity Profile | Typical Selective Reactions |

| C-I | Meta (C-3) | Most reactive C-X bond. Weakest bond, most susceptible to oxidative addition and metal-halogen exchange. | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings; Formation of Grignard or organolithium reagents. |

| C-Cl | Ortho (C-2) | Moderately reactive. Stronger bond than C-I, requires more forcing conditions for cross-coupling. Activated towards SNAr. | Cross-coupling under specific catalytic conditions; Nucleophilic Aromatic Substitution (SNAr). |

| C-F | Para (C-4) | Least reactive in cross-coupling, strongest C-X bond. Highly activated towards SNAr due to para position to -CN group. | Nucleophilic Aromatic Substitution (SNAr). |

This table provides an interactive overview of the reactivity differences between the carbon-halogen bonds in this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org In this compound:

The fluorine atom at C-4 is para to the nitrile group.

The chlorine atom at C-2 is ortho to the nitrile group.

The iodine atom at C-3 is meta to the nitrile group.

Therefore, both the C-F and C-Cl bonds are activated for SNAr, while the C-I bond is not. Fluorine is often an excellent leaving group in SNAr reactions, sometimes superior to chlorine, due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack. This creates a scenario where the C-F bond, though the strongest, can be selectively cleaved by nucleophiles under SNAr conditions, leaving the C-Cl and C-I bonds intact.

The creation of aryl organometallic reagents, such as Grignard or organolithium species, is a fundamental transformation for forming new carbon-carbon bonds. This is typically achieved through metal-halogen exchange or direct insertion of a metal into the carbon-halogen bond. The reactivity for these reactions follows the established trend based on bond strength: C-I > C-Br > C-Cl.

In the case of this compound, treatment with reagents like n-butyllithium or isopropylmagnesium chloride would be expected to selectively occur at the most reactive site, the carbon-iodine bond. This would generate a novel organometallic reagent where the lithium or magnesium metal has replaced the iodine atom, providing a nucleophilic carbon center at the C-3 position for subsequent reactions with various electrophiles, all while preserving the chloro and fluoro substituents.

Selective Functionalization of Multiple Halogen Sites

Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can undergo a variety of chemical transformations. The strong electron-withdrawing nature of the nitrile group also plays a role in activating the aromatic ring.

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, yielding 2-chloro-4-fluoro-3-iodobenzoic acid.

Reduction: The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Care must be taken as some conditions can also lead to hydrodehalogenation.

Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone.

These transformations allow for the conversion of the nitrile into other important functional groups, further expanding the synthetic utility of the this compound scaffold. The choice of reaction conditions is critical to ensure that the desired transformation occurs without inducing unwanted side reactions at the halogen positions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group (C≡N) of this compound can be converted into a carboxylic acid or an amide through hydrolysis. This transformation typically proceeds under acidic or basic conditions.

Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the nitrile is hydrolyzed to a carboxylic acid. rsc.org The reaction proceeds via the formation of a primary amide intermediate, 2-chloro-4-fluoro-3-iodobenzamide. jeeadv.ac.in Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water. jeeadv.ac.in The initially formed amide can be isolated under controlled conditions or can undergo further hydrolysis upon extended heating to yield the corresponding carboxylic acid, 2-chloro-4-fluoro-3-iodobenzoic acid. jeeadv.ac.in

Alternatively, base-catalyzed hydrolysis, often using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, can be employed. semanticscholar.orgnih.gov This method also proceeds through an amide intermediate to ultimately form the carboxylate salt, which is then protonated in an acidic workup step to give the final carboxylic acid. The hydrolysis of related compounds, such as 2-chloro-5-iodo ethyl benzoate (B1203000) to 2-chloro-5-iodobenzoic acid, is effectively carried out using sodium hydroxide in an ethanol-water mixture at elevated temperatures. semanticscholar.org

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, yielding (2-chloro-4-fluoro-3-iodophenyl)methanamine. This transformation is a cornerstone in the synthesis of benzylamines from benzonitriles and can be accomplished through several reliable methods, most notably by chemical reduction with metal hydrides or by catalytic hydrogenation. rsc.orgacs.org

One of the most common and effective reagents for this reduction is lithium aluminum hydride (LiAlH₄). jeeadv.ac.inacs.orgnih.gov The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. nih.gov The hydride nucleophile attacks the electrophilic nitrile carbon, and after a subsequent addition of a second hydride equivalent, a dianion intermediate is formed, which upon aqueous or acidic workup, yields the primary amine. jeeadv.ac.inresearchgate.net

Catalytic hydrogenation offers an alternative, often more economical route for large-scale synthesis. acs.org This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov Commonly used catalysts include Raney nickel, platinum, or palladium. acs.orgnih.gov The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, are critical for achieving high yields and selectivity. acs.org

Table 1: Common Methods for the Reduction of Nitriles to Primary Amines

| Method | Reagent(s) | Typical Conditions | Product |

|---|

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents. jeeadv.ac.in A prominent example of this reactivity is the addition of Grignard reagents (R-MgX).

In this reaction, the Grignard reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of an imine (an imine salt) after the initial nucleophilic attack. jeeadv.ac.in This intermediate is not typically isolated but is subjected to aqueous hydrolysis. The hydrolysis of the imine salt cleaves the carbon-nitrogen double bond, yielding a ketone and ammonia. jeeadv.ac.in This two-step sequence provides a powerful method for the synthesis of ketones where one of the acyl substituents is the 2-chloro-4-fluoro-3-iodophenyl group.

Cycloaddition Reactions of the Nitrile

The nitrile functional group can participate as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. nih.gov This pathway offers a direct route to important classes of compounds like tetrazoles and triazoles.

The synthesis of tetrazoles from nitriles is a well-established transformation. It is commonly achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride. This reaction involves the [3+2] cycloaddition of the azide ion to the nitrile's C≡N triple bond. For instance, reacting this compound with an azide would yield the corresponding 5-(2-chloro-4-fluoro-3-iodophenyl)tetrazole.

Similarly, nitriles can react with nitrile imines in a 1,3-dipolar cycloaddition to produce 1,2,4-triazoles. acs.orgacs.org Nitrile imines are reactive intermediates that can be generated in situ, for example, by the thermal decomposition of tetrazoles. acs.org The cycloaddition proceeds in a regioselective manner to furnish the substituted 1,2,4-triazole (B32235) ring system. acs.org

Mechanistic Investigations of Key Reactions

Radical Anion Intermediates in Aromatic Functionalization

Beyond classical polar reactions, the functionalization of aryl halides like this compound can proceed through mechanisms involving radical intermediates. The substitution radical-nucleophilic unimolecular (S_RN1) mechanism is particularly relevant for aryl halides that are not highly activated towards traditional nucleophilic aromatic substitution (S_NAr). wikipedia.org

The S_RN1 pathway is a chain reaction initiated by the transfer of a single electron to the aromatic substrate, forming a radical anion. rsc.orgwikipedia.org This initiation can be achieved photochemically, electrochemically, or through chemical reductants. acs.orgwikipedia.org

The key steps of the S_RN1 mechanism are:

Initiation: The aryl halide accepts an electron to form a radical anion intermediate. wikipedia.org Ar-X + e⁻ → [Ar-X]•⁻

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the weakest carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.org In the case of this compound, the C-I bond is the most likely to break. [Ar-I]•⁻ → Ar• + I⁻

Propagation: The aryl radical (Ar•) then reacts with a nucleophile (Nu⁻) to form a new radical anion. wikipedia.org Ar• + Nu⁻ → [Ar-Nu]•⁻

Electron Transfer: This new radical anion transfers its electron to another molecule of the starting aryl halide, forming the final product and regenerating the initial radical anion, thus propagating the chain. wikipedia.org [Ar-Nu]•⁻ + Ar-I → Ar-Nu + [Ar-I]•⁻

This mechanism allows for the substitution of halides on aromatic rings that lack strong electron-withdrawing groups, which are typically required for the classical S_NAr pathway. wikipedia.org Electrochemical studies on halogenated benzonitriles have provided insight into the formation and decomposition of their corresponding anion radicals. acs.org

Transition State Analysis and Reaction Pathways

Understanding the intricate details of reaction mechanisms, including regioselectivity and reaction rates, often requires the use of computational chemistry to analyze transition states and reaction pathways. libretexts.org For reactions involving this compound, methods like Density Functional Theory (DFT) can provide valuable insights into the energies of intermediates and transition states.

A pertinent example is the computational analysis of 1,3-dipolar cycloaddition reactions, such as the formation of 1,2,4-triazoles from a nitrile and a nitrile imine. acs.org Theoretical calculations can map out the potential energy surface of the reaction. These studies have shown that the transition state of the cycloaddition can be stabilized by specific orbital interactions, such as the electron donation from the lone pair on the nitrile's nitrogen atom into the π* antibonding orbital of the nitrile imine. acs.org By comparing the activation energies for different possible pathways and orientations, chemists can predict and explain the experimentally observed regioselectivity of the reaction. acs.org Such computational investigations are crucial for rationalizing reaction outcomes and for designing more efficient and selective synthetic routes.

Advanced Research Applications and Future Directions of 2 Chloro 4 Fluoro 3 Iodobenzonitrile As a Synthetic Synthon

Role as a Versatile Building Block in Complex Molecular Architectures

In contemporary chemical synthesis, the development of multifunctional materials and biologically active compounds relies on the controlled assembly of well-defined molecular building blocks. acs.org Polysubstituted aromatic compounds are foundational scaffolds for a vast range of functional molecules. 2-Chloro-4-fluoro-3-iodobenzonitrile serves as an exemplary precursor for generating molecular complexity due to the orthogonal reactivity of its functional groups.

The primary advantage of this compound in scaffold functionalization lies in the differential reactivity of its three halogen atoms in metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed processes is C−I > C−Br > C−Cl >> C−F. acs.orglibretexts.org This predictable hierarchy allows for the sequential and site-selective introduction of different substituents onto the aromatic ring.

A synthetic chemist can exploit this reactivity gradient to first perform a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, at the most labile carbon-iodine bond under mild conditions. Following this initial modification, the less reactive carbon-chlorine bond can be functionalized under more forcing conditions. The carbon-fluorine bond is typically the most inert to such coupling reactions, often remaining intact throughout the sequence. This step-wise approach provides a powerful tool for the divergent synthesis of polysubstituted aromatic compounds from a single starting material.

Methods for the site-selective functionalization of polyhalogenated arenes are highly sought after for rapidly constructing molecules with medicinal or materials science applications. acs.orgnih.govacs.org The electronic environment of each carbon-halogen bond in this compound is distinct, influenced by the inductive and resonance effects of the other substituents, which further aids in achieving high regioselectivity. nih.gov

Table 1: Hypothetical Sequential Cross-Coupling of this compound This table illustrates a potential reaction sequence based on established principles of halogen reactivity.

| Step | Reaction Type | Reactive Site | Reagents (Example) | Product Structure |

| Start | - | - | - | This compound |

| 1 | Suzuki Coupling | C-I | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-3-aryl-4-fluorobenzonitrile |

| 2 | Buchwald-Hartwig Amination | C-Cl | Aniline, Pd₂(dba)₃, t-Bu₃P, NaOt-Bu | 2-Anilino-3-aryl-4-fluorobenzonitrile |

| 3 | Nitrile Hydrolysis | -CN | H₂SO₄, H₂O, heat | 2-Anilino-3-aryl-4-fluorobenzoic acid |

The incorporation of fluorine into drug candidates and chemical probes is a widely used strategy in medicinal chemistry to enhance key molecular properties. acs.orgnih.gov The judicious placement of fluorine can productively influence metabolic stability, membrane permeability, binding affinity, and pKa. nih.govvictoria.ac.nz this compound can serve as a synthon for introducing a fluorinated phenyl ring into a larger parent molecule, thereby creating a fluorinated analog for further study.

By synthesizing analogs, researchers can probe structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound. The fluorine atom, being small and highly electronegative, can alter the conformation of a molecule or form crucial hydrogen bonds or dipole interactions within a protein's binding pocket, potentially increasing potency. nih.govtandfonline.com Furthermore, its presence can block sites of metabolic oxidation, increasing the half-life of a drug. tandfonline.com

Table 2: Influence of Fluorine Incorporation on Molecular Properties (General Effects) This table outlines the general effects observed when a hydrogen atom is replaced with a fluorine atom in a biologically active molecule, a strategy enabled by synthons like this compound.

| Property | Change upon Fluorination | Rationale |

| Metabolic Stability | Often Increased | The C-F bond is stronger than the C-H bond, making it resistant to enzymatic cleavage (e.g., by P450 enzymes). tandfonline.com |

| Binding Affinity | Can Increase | Fluorine can engage in favorable dipole-dipole interactions or hydrogen bonds with protein residues. nih.gov |

| Lipophilicity/Permeability | Increased | Fluorine is more lipophilic than hydrogen, which can enhance passage through cell membranes. tandfonline.com |

| pKa | Lowered (for adjacent acidic/basic groups) | The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups. victoria.ac.nz |

Emerging Synthetic Strategies for Polyhalogenated Arenes

The synthesis of specifically substituted polyhalogenated arenes like this compound presents a significant regiochemical challenge. Traditional methods often yield mixtures of isomers that are difficult to separate. However, modern synthetic chemistry offers several advanced strategies for their controlled preparation.

One plausible approach involves a sequence of regioselective electrophilic aromatic substitution reactions starting from a simpler, commercially available precursor. For instance, starting with 4-fluoroaniline, one could perform a directed ortho-iodination, followed by a Sandmeyer reaction to convert the amino group into a nitrile. The final chlorine atom could then be introduced via directed ortho-lithiation and reaction with an electrophilic chlorine source. The development of regioselective synthesis methods is crucial for accessing complex substitution patterns. nih.govnih.gov

Other emerging strategies include:

Halogen Dance Reactions: Under specific basic conditions, halogens can migrate around the aromatic ring to thermodynamically favored positions.

Transition-Metal-Catalyzed C-H Functionalization: Directing groups can be used to guide a metal catalyst to a specific C-H bond for halogenation, bypassing traditional electrophilic substitution pathways.

Vapor-Phase Halogenation: High-temperature, non-catalytic processes can be used to produce highly halogenated benzonitriles. google.com

The choice of strategy depends on the desired substitution pattern and the electronic nature of the starting materials and intermediates.

Potential in Materials Science Research (e.g., Liquid Crystal Precursors)

Fluorinated and cyano-substituted aromatic compounds are cornerstone components in the field of materials science, particularly in the design of liquid crystals (LCs) for display applications. wikipedia.orgtandfonline.com The molecular structure of this compound possesses several features that make it an intriguing candidate for liquid crystal research.

The rigid benzonitrile (B105546) core provides the necessary structural anisotropy, while the highly polar cyano (-CN) group generates a strong dipole moment, which is essential for aligning the molecules in an electric field. Fluorine substituents are known to be critical for tuning the properties of liquid crystal materials; they can modify the dielectric anisotropy (Δε), decrease viscosity, and improve chemical stability. tandfonline.comrsc.orgresearchgate.net

The presence of the larger chlorine and iodine atoms would be expected to further modulate the material's properties. The high polarizability of the iodine atom could lead to a high refractive index and optical anisotropy (birefringence, Δn), which are desirable for certain display modes. The combination of multiple halogens offers a route to fine-tune the melting point and mesophase range of the resulting materials. researchgate.net Furthermore, iodinated compounds can be used to create materials with high X-ray absorption for applications as radiopaque polymers.

Table 3: Contribution of Molecular Features of this compound to Liquid Crystal Properties

| Molecular Feature | Potential Impact on Material Property |

| Rigid Benzonitrile Core | Provides the rod-like shape (anisotropy) necessary for liquid crystalline phases. |

| Cyano Group (-CN) | Creates a strong longitudinal dipole moment, leading to a large positive dielectric anisotropy (Δε). mdpi.com |

| Fluoro Substituent (-F) | Modulates dielectric anisotropy, lowers viscosity, and can widen the nematic phase range. tandfonline.comresearchgate.net |

| Chloro & Iodo Substituents (-Cl, -I) | Increase molecular polarizability, potentially leading to high birefringence (Δn). Their steric bulk can influence mesophase stability and melting points. |

Integration into Multi-step Reaction Sequences for Diverse Chemical Entities

The true power of a versatile synthon is demonstrated by its integration into multi-step reaction sequences to generate a wide array of structurally distinct molecules. youtube.comyoutube.com The orthogonal reactivity of this compound makes it an ideal starting point for diversity-oriented synthesis, where a single precursor is converted into a library of related compounds for high-throughput screening.

A typical multi-step sequence would begin with the functionalization of the most reactive site (C-I), followed by modification of the second-most reactive site (C-Cl), and finally, chemical transformation of the nitrile group itself (e.g., hydrolysis to a carboxylic acid or reduction to an amine). jeeadv.ac.in Each step introduces a new point of diversity, allowing for the systematic exploration of chemical space around a core scaffold. This approach is fundamental in drug discovery and agrochemical development, where subtle structural changes can lead to dramatic differences in biological activity.

The ability to plan such sequences, often using a retrosynthetic approach, allows chemists to efficiently construct complex targets from relatively simple, well-designed building blocks. youtube.comyoutube.com

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-3-iodobenzonitrile in laboratory settings?

Methodological Answer: The synthesis typically involves sequential halogenation of a benzonitrile precursor. A plausible route includes:

- Step 1: Nitration of fluorobenzonitrile followed by reduction to introduce amine groups for halogen substitution.

- Step 2: Selective iodination using N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) to target the 3-position.

- Step 3: Chlorination via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) at controlled temperatures (~0–5°C) to avoid overhalogenation .

Key Considerations: - Use regioselective directing groups (e.g., nitrile) to control halogen placement.

- Monitor reaction progress using thin-layer chromatography (TLC) coupled with GC-MS to confirm intermediate structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are common impurities encountered during synthesis, and how can they be removed?

Methodological Answer:

- Common Impurities:

- Isomeric Halogenation Products: e.g., 2-chloro-5-fluoro-3-iodobenzonitrile (due to competing substitution pathways).

- Dehalogenated Byproducts: Partial loss of iodine or chlorine under harsh conditions.

- Purification Strategies:

Advanced Research Questions

Q. How do the positions of chlorine, fluorine, and iodine influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Iodine at the 3-position creates steric hindrance, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance reactivity .

- Electronic Effects:

- Fluorine’s electron-withdrawing nature activates the nitrile group for nucleophilic substitution.

- Chlorine at the 2-position directs electrophiles to the para position relative to the nitrile.

Experimental Design:

- Compare coupling efficiency using Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos systems under inert atmospheres .

Q. What strategies resolve contradictory data on the stability of this compound under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies:

- Temperature: Store samples at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light Sensitivity: Compare NMR spectra of light-exposed vs. dark-stored samples to detect photodehalogenation.

- Data Reconciliation:

Q. How can computational methods predict regioselectivity in substitution reactions of polyhalogenated benzonitriles?

Methodological Answer:

- DFT Calculations:

- Optimize transition states for iodination or chlorination using Gaussian09 at the B3LYP/6-31G(d) level.

- Compare activation energies for competing substitution pathways (e.g., 3- vs. 5-position iodination).

- Experimental Validation:

Q. What advantages does iodine offer in pharmaceutical intermediate synthesis compared to other halogens?

Methodological Answer:

- Radioimaging Potential: Iodine-125/131 isotopes enable tracking in biodistribution studies.

- Leaving Group Utility: Facilitate nucleophilic aromatic substitution (e.g., replacing I with amines in drug candidates).

- Catalytic Applications: Serve as a directing group in C–H activation reactions for complex molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.